(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol
Overview
Description
(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol: is a chemical compound belonging to the class of heterocyclic aromatic organic compounds It features a pyrrolo[2,3-d]pyrimidine core with a chlorine atom at the 4-position and a methanol group at the 5-position
Mechanism of Action
Target of Action
The primary targets of (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol are the Janus kinase (JAK) family of enzymes . These enzymes play a crucial role in the JAK-signal transducer and activator of transcription protein (STAT) signal pathway, which is involved in cell division, death, and tumor formation processes .
Mode of Action
This compound acts as an inhibitor of the JAK enzymes . By inhibiting these enzymes, it interferes with the JAK-STAT signaling pathway . This interference disrupts the chemical signal transfer from the outside into the cell nucleus, resulting in the alteration of gene activation through a transcription process .
Biochemical Pathways
The compound affects the JAK-STAT signaling pathway . Disruption of this pathway can lead to a variety of diseases affecting the immune system . Therefore, the compound’s action on this pathway has therapeutic applications in the treatment of cancer and inflammatory diseases .
Result of Action
The result of the compound’s action is the inhibition of the JAK-STAT signaling pathway . This inhibition can lead to the alteration of gene activation, which can have significant molecular and cellular effects . These effects can be beneficial in the treatment of various diseases, particularly those affecting the immune system .
Biochemical Analysis
Biochemical Properties
(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol plays a crucial role in biochemical reactions, particularly in the inhibition of Janus kinase (JAK) enzymes. These enzymes are part of the JAK-STAT signaling pathway, which is involved in cell division, death, and tumor formation processes . By inhibiting JAK enzymes, this compound interferes with the signal transduction process, leading to the modulation of gene expression and cellular responses. This compound also interacts with other proteins and biomolecules involved in inflammatory and immune responses, making it a potential therapeutic agent for conditions such as rheumatoid arthritis and psoriasis .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, particularly the JAK-STAT pathway. This modulation leads to changes in gene expression and cellular metabolism, affecting processes such as cell proliferation, apoptosis, and immune responses . In cancer cells, for instance, the inhibition of JAK enzymes by this compound can result in reduced tumor growth and increased cell death, highlighting its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with JAK enzymes. By binding to the active site of these enzymes, it inhibits their kinase activity, preventing the phosphorylation and activation of STAT proteins. This inhibition disrupts the downstream signaling cascade, leading to altered gene expression and cellular responses . Additionally, this compound may also interact with other biomolecules, contributing to its broad spectrum of biological activities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under specific conditions, maintaining its activity over extended periods . Its degradation and long-term effects on cellular function can depend on factors such as concentration, exposure time, and the presence of other interacting molecules. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained inhibition of JAK enzymes and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, it effectively inhibits JAK enzymes and modulates immune responses without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity and immunosuppression . These threshold effects highlight the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing potential side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its biotransformation and elimination. Enzymes such as cytochrome P450s may play a role in its metabolism, leading to the formation of metabolites that can be further processed or excreted . The interactions of this compound with metabolic enzymes and cofactors can influence its pharmacokinetics and overall biological activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its uptake and localization . The compound’s distribution can also be influenced by its solubility and affinity for different cellular compartments, affecting its accumulation and activity in target tissues .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can determine its interactions with target enzymes and biomolecules, influencing its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol typically involves multiple steps starting from readily available precursors. One common synthetic route involves the reaction of dimethyl malonate with appropriate reagents to form the pyrrolo[2,3-d]pyrimidine core, followed by chlorination and subsequent introduction of the methanol group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction conditions to achieve the desired product efficiently.
Chemical Reactions Analysis
(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions at the chlorine or methanol positions can lead to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.
Reduction reactions might involve hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution reactions can be carried out using nucleophiles or electrophiles under specific conditions.
Major Products Formed:
Oxidation products may include carboxylic acids or ketones.
Reduction products could be amines or alcohols.
Substitution products may vary based on the reagents used, leading to a range of derivatives.
Scientific Research Applications
(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol: has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound and its derivatives are studied for their biological activity, including potential use as kinase inhibitors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol: is compared with other similar compounds, such as:
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Lacks the methanol group.
7H-Pyrrolo[2,3-d]pyrimidin-4-ol: Contains a hydroxyl group instead of a methanol group.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine: Features an amine group at the 2-position.
These compounds differ in their functional groups and, consequently, their chemical properties and biological activities.
Properties
IUPAC Name |
(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O/c8-6-5-4(2-12)1-9-7(5)11-3-10-6/h1,3,12H,2H2,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNLJYPOMSGCMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)N=CN=C2Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858649 | |
Record name | (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00858649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1207543-24-5 | |
Record name | (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00858649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.